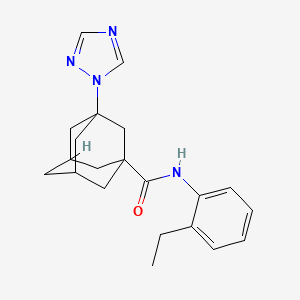

![molecular formula C16H17NO5S B4581656 (2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)

(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of structurally related compounds involves multiple steps, including the use of various reagents and conditions to introduce specific functional groups or to construct the compound's backbone. For instance, a stereoselective synthesis approach was developed for a potent PPAR α/γ dual agonist, showcasing the importance of precise synthetic strategies in obtaining desired stereochemistry and functionalization (Qian et al., 2015).

Molecular Structure Analysis

Molecular structure determination often involves various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within a molecule, highlighting the role of intramolecular forces, such as hydrogen bonding, in defining molecular conformation (Romero & Margarita, 2008).

Chemical Reactions and Properties

Chemical properties are deeply influenced by the molecular structure. For example, the presence of sulfonyl groups can significantly impact a molecule's reactivity, acidity, and overall chemical behavior. Studies on related compounds reveal that modifications to the molecular structure, such as the introduction of electron-withdrawing or electron-donating groups, can alter chemical reactivity and stability (Pretzer & Repta, 1987).

Scientific Research Applications

Degradation of Organic Compounds

Advanced oxidation processes (AOPs) are utilized for the degradation of recalcitrant compounds in the environment, such as acetaminophen (ACT), where derivatives like acetic acid play a crucial role in understanding the kinetics, mechanisms, and by-products of degradation processes. This knowledge contributes to enhancing the degradation of such compounds by AOP systems, highlighting the importance of specific chemical structures in environmental remediation efforts (Qutob et al., 2022).

Biological Activities of Phenolic Compounds

Phenolic compounds, including chlorogenic acid (CGA) and its derivatives, exhibit a broad spectrum of biological and pharmacological effects. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA, for instance, plays a crucial role in modulating lipid metabolism and glucose, offering potential treatments for metabolic disorders like diabetes and obesity. The extensive range of activities associated with phenolic compounds underscores the therapeutic potential of chemicals with similar structures (Naveed et al., 2018).

Corrosion Inhibition

Organic compounds with specific functional groups are effective as corrosion inhibitors in acidic media, commonly used in industrial cleaning processes. The presence of functional groups such as sulfonamides in molecules contributes significantly to inhibiting metallic dissolution. This application is crucial for extending the lifespan of metals in aggressive industrial environments (Goyal et al., 2018).

Antitumour and Anticancer Agents

The exploration of sulfonamide derivatives has shown promising results in anticancer research. These compounds exhibit a variety of mechanisms to inhibit tumor growth and development. The versatility of sulfonamides in drug design, including their roles as enzyme inhibitors and their potential in targeting various cancer types, highlights the significant medicinal potential of chemicals with sulfonamide groups and similar structures (De et al., 2011).

properties

IUPAC Name |

2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-11-3-5-13(6-4-11)17-23(20,21)14-7-8-15(12(2)9-14)22-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQZJEDHYQHDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)

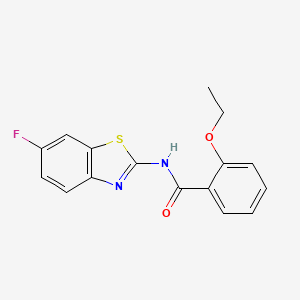

![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581596.png)

![2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4581599.png)

![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)

![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581639.png)

![4-(3,4-dimethylphenyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4581649.png)

![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)

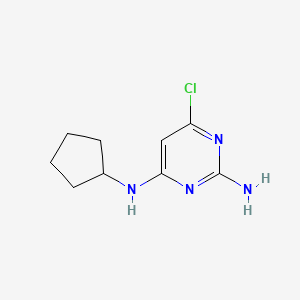

![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)